

A Comparative Spectroscopic Analysis of Substituted Thiazole Methanols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2,4-Dimethyl-1,3-thiazol-5-yl)methanol

Cat. No.: B150996

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of substituted thiazole methanols, offering supporting experimental data and detailed methodologies for key analytical techniques. The information presented is crucial for the structural elucidation and characterization of this important class of heterocyclic compounds, which are prevalent in many pharmaceutical agents.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for a selection of substituted thiazole derivatives, providing a comparative overview of their spectral characteristics.

¹H NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ , ppm) and Multiplicity
2-(2-(4-(9H-Carbazol-9-yl)benzylidene)hydrazinyl)-4-(4-chlorophenyl)thiazole	DMSO-d ₆	12.32 (bs, 1H, NH), 8.25 (d, 2H), 8.18 (s, 1H, CH), 7.95 (d, 2H), 7.88 (d, 2H), 7.70 (d, 2H), 7.41–7.49 (m, 7H), 7.29–7.33 (m, 2H)[1]
2-(2-(4-(9H-Carbazol-9-yl)benzylidene)hydrazinyl)-4-(2,4-dichlorophenyl)thiazole	DMSO-d ₆	12.33 (bs, 1H, NH), 8.26 (d, 2H), 8.18 (s, 1H, CH), 7.95 (d, 2H), 7.91 (d, 1H), 7.70–7.73 (m, 3H), 7.51–7.53 (m, 1H), 7.43–7.48 (m, 5H), 7.29–7.32 (m, 2H)[1]
2-(2-(4-(9H-Carbazol-9-yl)benzylidene)hydrazinyl)-4-(3,4-dichlorophenyl)thiazole	DMSO-d ₆	12.35 (bs, 1H, NH), 8.26 (d, 2H), 8.18 (s, 1H, CH), 8.09–8.11 (m, 1H), 7.95 (d, 2H), 7.84–7.87 (m, 1H), 7.71 (d, 2H), 7.68 (d, 1H), 7.59 (s, 1H), 7.43–7.48 (m, 4H), 7.29–7.33 (m, 2H)[1]
5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine	DMSO-d ₆	9.60 (s, 1H, NH), 8.20 (s, 1H, imidazole-H), 7.94 (d, J = 3.6 Hz, 1H, thiazole-H), 7.37 (d, J = 3.6 Hz, 1H, thiazole-H), 3.56 (s, 3H, CH ₃), 2.45 (s, 3H, CH ₃)[2]
2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-one derivatives	Not Specified	11.89–11.90 (broad s, 1H, NH), 10.02–10.03 (broad s, 1H, OH), 8.29–8.46 (s, 1H, CH=N), 3.87–3.99 (s, 2H, CH ₂)[3]

¹³C NMR Spectroscopic Data

Compound	Solvent	Chemical Shift (δ , ppm)
2-[2-[4-Hydroxy-3-substituted benzylidene]hydraziny]-thiazole-4[5H]-one derivatives	Not Specified	174.50–174.72 (C=O), 160.69–163.98 (S-C=N), 156.63–156.65 (CH=N), 33.33–33.43 (C-5 of thiazole) [3]
N-(4-(4-decyloxy)phenyl)thiazol-2-yl)-1-(naphthalen-2-yl)methanimine	CDCl ₃	172.28 (C12), 163.29 (C11), 159.36 (C18), 153.78 (C13), 135.63 (C3), 133.27 (C8), 128.87 (C6), 128.27 (C4), 128.23 (C2, 9, 16, 20), 127.21 (C7), 126.84 (C2), 126.24 (C1,10), 124.16 (C15), 114.68 (C17, 19), 110.01 (C14), 68.12 (C21), 31.94 (C22), 29.61 (C23, 24, 25, 26), 29.34 (C27), 26.05 (C28), 22.68 (C29), 14.12 (C30)[4]

FT-IR Spectroscopic Data

Compound	Sample Prep.	Key Bands (cm ⁻¹)
Azo-thiazole derivatives	Not Specified	Not Specified in abstract[5]
5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine	KBr	3417 (NH), 3038 (sp ² C-H), 2997 (sp ³ C-H), 1634 (C=N)[2]
Thiazole derivatives with pyrazoline scaffolds	Not Specified	3487-3139 (NH), 3304-2651 (NH ₂), 1698-1659 (Amide C=O), 1622-1591 (Thiazole C=N), 1517-1501 (Pyrazoline C=N)[6]
2-[2-(3,4-dichlorobenzylidene)hydraziny]-4-(4-methoxyphenyl)thiazole	Not Specified	1132-1029 (C-O stretch), 1099-705 (Thiazole vibrations) [6]

Mass Spectrometry Data

Compound	Ionization Method	m/z (Fragment)
5-(Imidazo[2,1-b]thiazol-6-yl)-N,4-dimethylthiazol-2-amine	Not Specified	250 (M ⁺), 239, 234, 224, 220, 206, 191, 188, 183, 150, 119, 91, 65, 48[2]
7-Methyl-3-(4-methyl-2-(methylamino)thiazol-5-yl)-5H-thiazolo[3,2-a]pyrimidin-5-one	Not Specified	292 (M ⁺), 284, 277, 265, 256, 246, 231, 202, 163, 139, 127, 108, 87, 82[2]
General Thiazoles	Electron Impact	Abundant molecular ions are typically observed.[7][8]
Thiazole	Laser Ionization (ps and ns)	Various fragments observed depending on laser parameters.[9]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of substituted thiazole methanols, based on common practices found in the cited literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

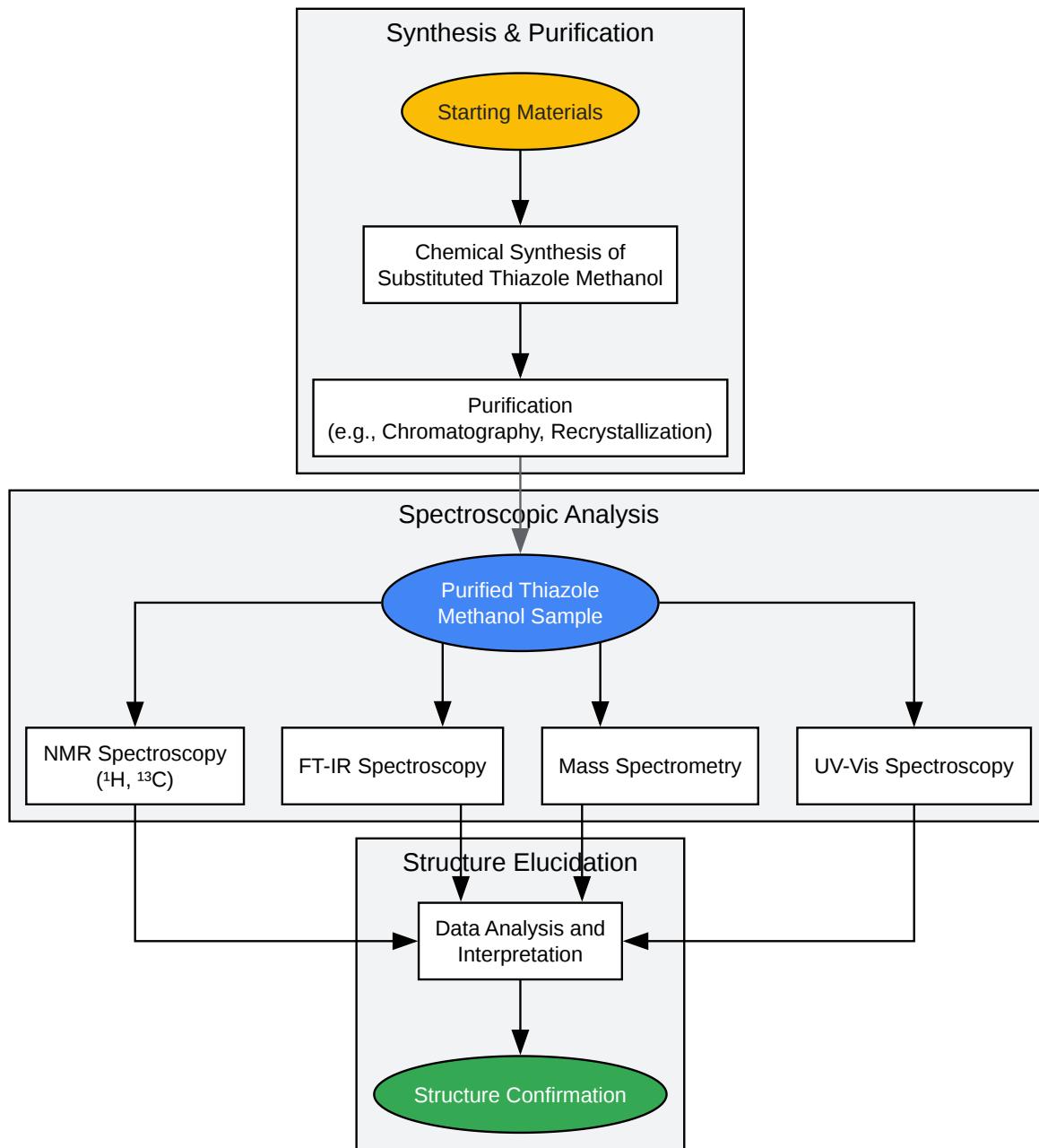
- Instrumentation: A 300, 400, 500, or 700 MHz NMR spectrometer is typically used.[1][2][4][5][10]
- Sample Preparation: Approximately 5-10 mg of the thiazole derivative is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is often added as an internal standard.[5][11]
- ¹H NMR Acquisition: Spectra are commonly acquired with a 30° pulse angle, a relaxation delay of 1 second, and an accumulation of 16 scans.[11]
- ¹³C NMR Acquisition: These spectra are typically acquired with a 45° pulse angle and a relaxation delay of 2 seconds. The number of scans is increased significantly (often >1024) to achieve an adequate signal-to-noise ratio.[11]

Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is the standard instrument.[5][11]
- Sample Preparation: For liquid samples, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. For solid samples, a KBr pellet is created by grinding a small amount of the sample with KBr and pressing the mixture into a thin disk.[11]
- Acquisition: Spectra are generally recorded in the mid-IR range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .[11]

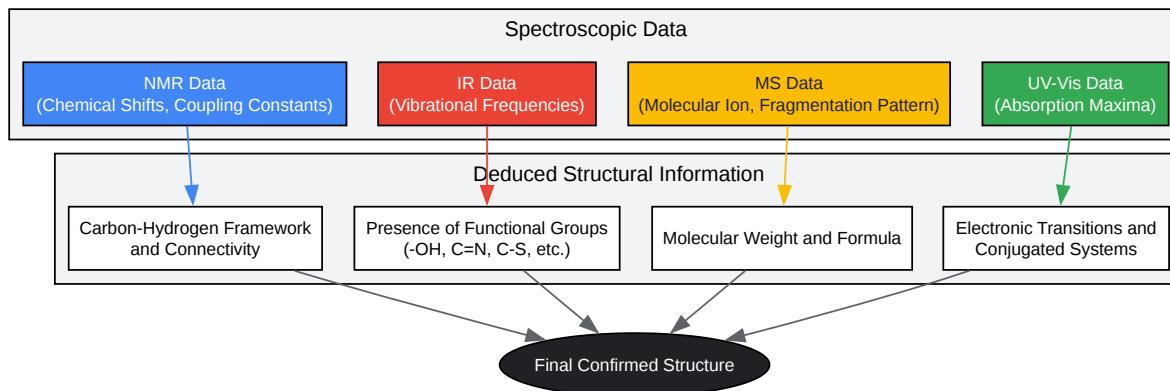
Mass Spectrometry (MS)

- Instrumentation: Various mass spectrometers are used, including those with Electron Ionization (EI) sources and Time-of-Flight (TOF) or quadrupole mass analyzers.[5][9]
- Sample Introduction: The sample is introduced into the ion source, often via direct infusion or after separation by gas or liquid chromatography.
- Analysis: The mass-to-charge ratio (m/z) of the molecular ion and its fragments are analyzed to determine the molecular weight and deduce the structure of the compound.[11]


UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A single or double-beam UV-Vis scanning spectrophotometer is used.[5]
- Sample Preparation: The thiazole derivative is dissolved in a suitable solvent (e.g., ethanol, DMSO, DMF, benzene, toluene) to a known concentration.[5]
- Acquisition: The absorbance spectrum is recorded over a range of wavelengths, typically from 200 to 900 nm.[5]

Visualizations


The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of substituted thiazole methanols.

Experimental Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: A typical workflow for the synthesis and spectroscopic confirmation of substituted thiazole methanols.

Logical Relationships in Structure Elucidation

[Click to download full resolution via product page](#)

Caption: The logical flow from raw spectroscopic data to the final confirmation of the molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking [mdpi.com]
- 3. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]
- 4. ajol.info [ajol.info]
- 5. A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights,

solvatochromism, and multimodal biological activity assessment - PMC
[pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]
- 7. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 8. Studies in mass spectrometry. Part VII. Mass spectra of thiazoles | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. tsijournals.com [tsijournals.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [A Comparative Spectroscopic Analysis of Substituted Thiazole Methanols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b150996#spectroscopic-comparison-of-substituted-thiazole-methanols>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

